

# Application Notes and Protocols for (6S)-Tetrahydrofolic Acid Dependent Enzyme Assays

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## Compound of Interest

Compound Name: (6S)-Tetrahydrofolic acid

Cat. No.: B8772586

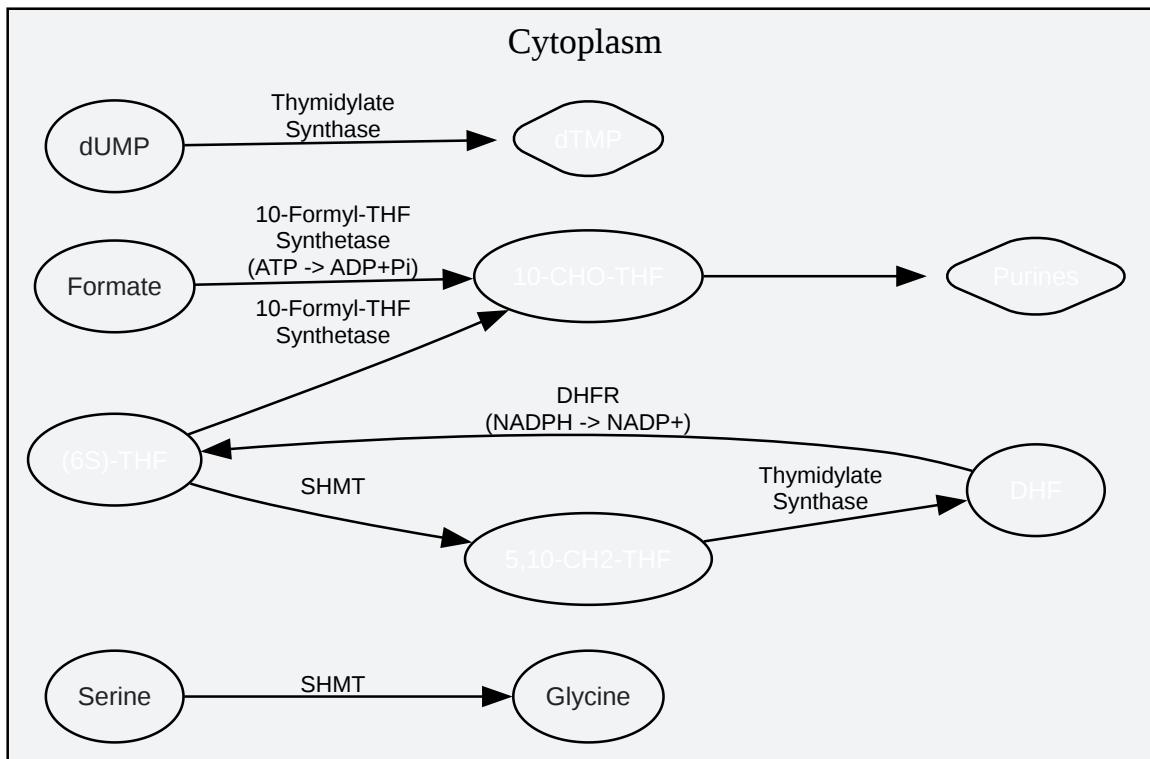
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic assays of three key enzymes dependent on **(6S)-Tetrahydrofolic acid** ((6S)-THF): 10-formyl-THF synthetase, Serine Hydroxymethyltransferase (SHMT), and Dihydrofolate Reductase (DHFR). These enzymes are central to one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids, making them important targets for drug development.

## Overview of One-Carbon Metabolism

**(6S)-Tetrahydrofolic acid** and its derivatives, collectively known as folates, are essential coenzymes that mediate the transfer of one-carbon units in a variety of metabolic reactions.<sup>[1]</sup> <sup>[2]</sup> This network of reactions, known as one-carbon metabolism, is fundamental for the synthesis of purines and thymidylate, the methylation of DNA, RNA, and proteins, and the metabolism of several amino acids.<sup>[3]</sup><sup>[4]</sup> The key enzymes discussed in these protocols play distinct and crucial roles within this pathway.

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**Fig 1.** Simplified overview of cytoplasmic one-carbon metabolism highlighting the roles of SHMT, DHFR, and 10-Formyl-THF Synthetase.

## Preparation and Handling of (6S)-Tetrahydrofolic Acid Solutions

**(6S)-Tetrahydrofolic acid** is highly susceptible to oxidation. Therefore, proper handling and storage are crucial for obtaining reliable and reproducible results in enzyme assays.

### Protocol for (6S)-THF Solution Preparation:

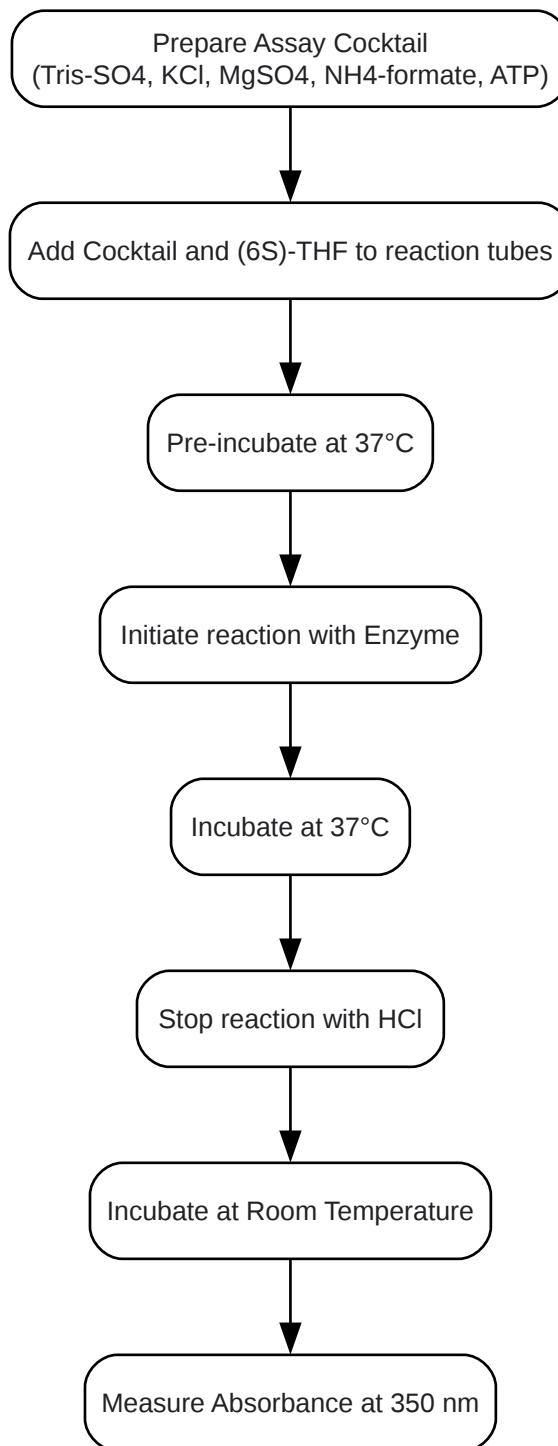
- **Anaerobic Conditions:** All buffers and solutions should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use.
- **Antioxidants:** It is highly recommended to include an antioxidant, such as 2-mercaptoethanol (typically at a final concentration of 20-50 mM) or dithiothreitol (DTT), in the buffer used to dissolve (6S)-THF to prevent oxidation.

- Dissolving (6S)-THF: Weigh the required amount of (6S)-THF in an anaerobic environment (e.g., a glove box). Dissolve the powder in the deoxygenated buffer containing the antioxidant.
- pH Adjustment: The pH of the (6S)-THF solution should be adjusted as required for the specific enzyme assay, typically between 6.5 and 8.0. Use deoxygenated acid or base for pH adjustment.
- Concentration Determination: The concentration of the (6S)-THF solution should be determined spectrophotometrically immediately before use. The molar extinction coefficient for (6S)-THF at 298 nm in 0.1 M Tris-HCl, pH 7.0, containing 50 mM 2-mercaptoethanol is approximately  $28,000 \text{ M}^{-1}\text{cm}^{-1}$ .
- Storage: (6S)-THF solutions should be prepared fresh for each experiment. If short-term storage is necessary, store the solution on ice, protected from light, and under an inert gas atmosphere. For longer-term storage, aliquots can be flash-frozen in liquid nitrogen and stored at -80°C, though fresh preparations are always preferable. The stability of (6S)-5-methyltetrahydrofolate, a derivative, has been shown to be improved in its crystalline calcium salt form.<sup>[5]</sup>

## 10-Formyl-THF Synthetase (FTHFS) Assay

Introduction: 10-Formyl-THF synthetase (EC 6.3.4.3), also known as formate-tetrahydrofolate ligase, catalyzes the ATP-dependent ligation of formate to (6S)-THF to form 10-formyl-THF.<sup>[6]</sup> <sup>[7]</sup> This reaction is a key entry point for one-carbon units into the folate pool. The assay described here is a spectrophotometric method that measures the formation of a stable derivative of 10-formyl-THF.

Experimental Protocol:



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**Fig 2.** Experimental workflow for the 10-Formyl-THF Synthetase assay.

Reagents:

- 1 M Tris-SO<sub>4</sub>, pH 7.5
- 1 M KCl
- 1 M NH<sub>4</sub>-formate, pH 7.5
- 0.1 M MgSO<sub>4</sub>
- 50 mM ATP, pH 7.5
- 10 mM (6S)-THF (prepared fresh as described above)
- Enzyme solution (purified or cell lysate)
- 0.36 N HCl

Procedure:[6][8]

- Prepare the assay cocktail: For 100 assays (350 µL per tube), mix the following:
  - 1.25 mL 1 M Tris-SO<sub>4</sub>
  - 5.0 mL 0.1 M MgSO<sub>4</sub>
  - 5.0 mL 1 M KCl
  - 5.0 mL 1 M NH<sub>4</sub>-formate
  - 5.0 mL 50 mM ATP
  - 13.75 mL H<sub>2</sub>O
- Reaction Setup: To each reaction tube, add 350 µL of the assay cocktail and 100 µL of 10 mM (6S)-THF.
- Pre-incubation: Pre-incubate the tubes at 37°C for 1 minute.
- Initiation: Start the reaction by adding 50 µL of the enzyme solution. The total reaction volume is 0.5 mL.

- Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
- Termination: Stop the reaction by adding 1 mL of 0.36 N HCl. The acidic conditions convert the 10-formyl-THF product to the more stable 5,10-methenyl-THF, which has a strong absorbance at 350 nm.
- Incubation: Vortex the tubes and let them stand at room temperature for 5 minutes to allow for complete conversion.
- Measurement: Measure the absorbance at 350 nm against a "no enzyme" blank. The molar extinction coefficient for 5,10-methenyl-THF at 350 nm is  $24,900 \text{ M}^{-1}\text{cm}^{-1}$ .[\[9\]](#)

#### Data Presentation:

Parameter	Value	Source Organism	Reference
Km for (6S)-THF	~50 $\mu\text{M}$	<i>Clostridium thermoaceticum</i>	<a href="#">[10]</a>
Km for Formate	~2.3 mM	<i>Clostridium thermoaceticum</i>	<a href="#">[10]</a>
Km for ATP	~0.1 mM	<i>Clostridium thermoaceticum</i>	<a href="#">[10]</a>
Optimal pH	7.5 - 8.0	Various	<a href="#">[6]</a> <a href="#">[9]</a>
Specific Activity	~3.3 $\mu\text{mol}/\text{min}/\text{mg}$	<i>Leishmania major</i> (recombinant)	<a href="#">[9]</a>

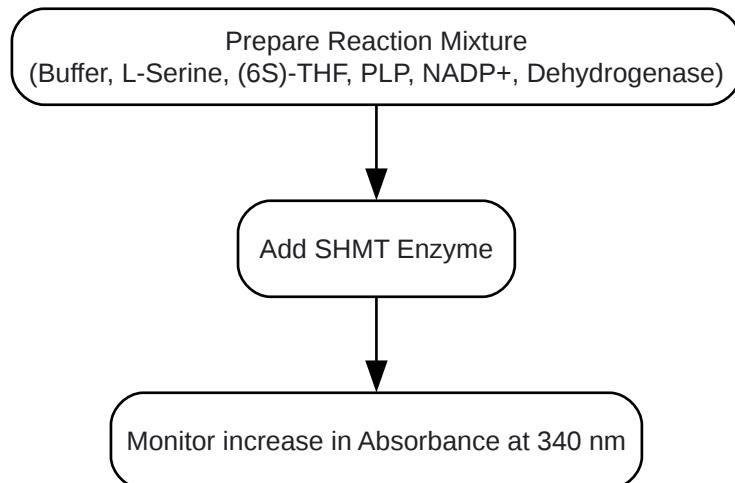
## Serine Hydroxymethyltransferase (SHMT) Assay

Introduction: Serine hydroxymethyltransferase (SHMT; EC 2.1.2.1) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and (6S)-THF to glycine and 5,10-methylene-THF.[\[11\]](#) This reaction is a major source of one-carbon units for various biosynthetic pathways. Two isoforms exist in mammals: the cytosolic SHMT1 and the mitochondrial SHMT2.[\[1\]](#)[\[12\]](#) The following protocols describe a spectrophotometric and a radioactive assay for SHMT activity.

## Spectrophotometric Assay

This is a coupled enzyme assay where the product, 5,10-methylene-THF, is oxidized by a dehydrogenase, and the resulting NADPH production is monitored at 340 nm.

Experimental Protocol:



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**Fig 3.** Workflow for the spectrophotometric SHMT assay.

Reagents:

- 100 mM Potassium Phosphate buffer, pH 7.5
- 100 mM L-Serine
- 10 mM (6S)-THF (prepared fresh)
- 1 mM Pyridoxal 5'-phosphate (PLP)
- 10 mM NADP<sup>+</sup>
- 5,10-methylenetetrahydrofolate dehydrogenase (purified)
- SHMT enzyme solution

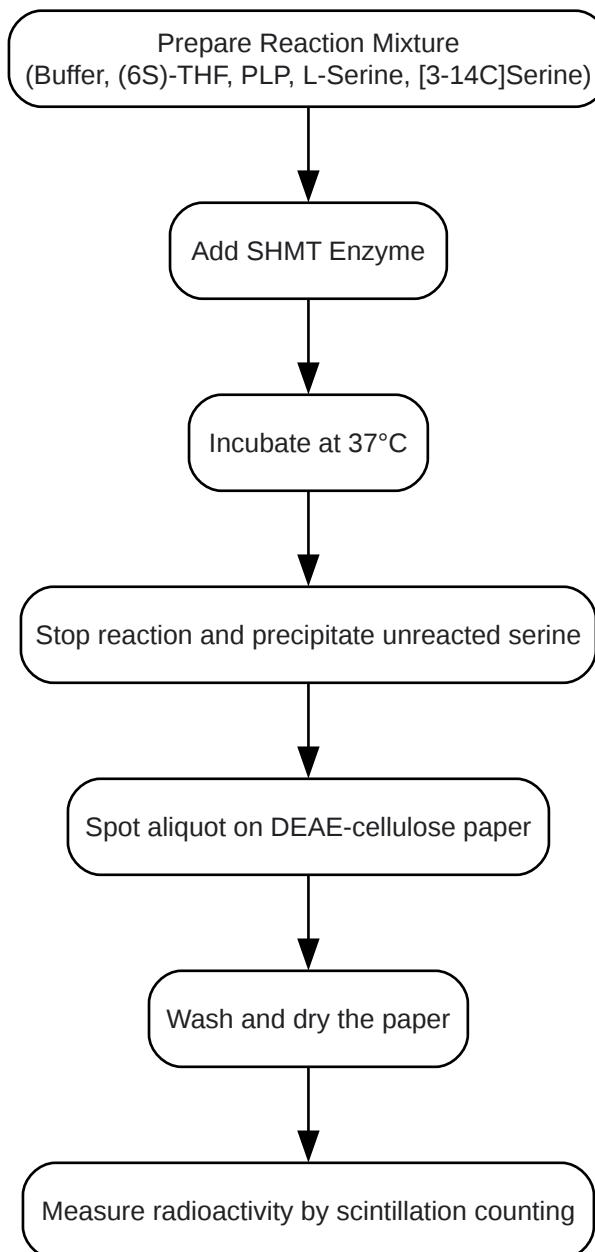
**Procedure:**

- Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
  - Potassium Phosphate buffer (to a final concentration of 50 mM)
  - L-Serine (to a final concentration of 10 mM)
  - (6S)-THF (to a final concentration of 1 mM)
  - PLP (to a final concentration of 50  $\mu$ M)
  - NADP<sup>+</sup> (to a final concentration of 1 mM)
  - 5,10-methylenetetrahydrofolate dehydrogenase (a non-limiting amount)
- Initiation: Start the reaction by adding the SHMT enzyme solution.
- Measurement: Immediately monitor the increase in absorbance at 340 nm due to the formation of NADPH. The rate of reaction is proportional to the SHMT activity. The molar extinction coefficient for NADPH at 340 nm is  $6,220 \text{ M}^{-1}\text{cm}^{-1}$ .

## Radioactive Assay

This assay measures the formation of [<sup>14</sup>C]-labeled 5,10-methylene-THF from [3-<sup>14</sup>C]-serine.  
[13][14]

**Experimental Protocol:**



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**Fig 4.** Workflow for the radioactive SHMT assay.

Reagents:

- 100 mM Potassium Phosphate buffer, pH 7.5
- 10 mM (6S)-THF (prepared fresh)
- 1 mM PLP

- 20 mM L-Serine
- L-[3-<sup>14</sup>C]serine
- SHMT enzyme solution
- 1 M Sodium Acetate
- 0.1 M Formaldehyde
- 0.4 M Dimedone in 50% ethanol
- DEAE-cellulose paper

Procedure:[13][14]

- Reaction Mixture: Prepare a reaction mixture containing:
  - Potassium Phosphate buffer (final concentration 50 mM)
  - (6S)-THF (final concentration 1 mM)
  - PLP (final concentration 50  $\mu$ M)
  - L-Serine (final concentration 2 mM)
  - L-[3-<sup>14</sup>C]serine (to a suitable final radioactivity)
- Initiation: Start the reaction by adding the SHMT enzyme solution.
- Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
- Termination: Stop the reaction by adding sodium acetate, followed by formaldehyde and dimedone to derivatize the unreacted serine.
- Spotting: Spot an aliquot of the reaction mixture onto a DEAE-cellulose paper square.
- Washing: Wash the paper with water to remove the unreacted, derivatized serine. The product, [<sup>14</sup>C]-5,10-methylene-THF, will remain bound to the paper.

- Measurement: Dry the paper and measure the bound radioactivity using a scintillation counter.

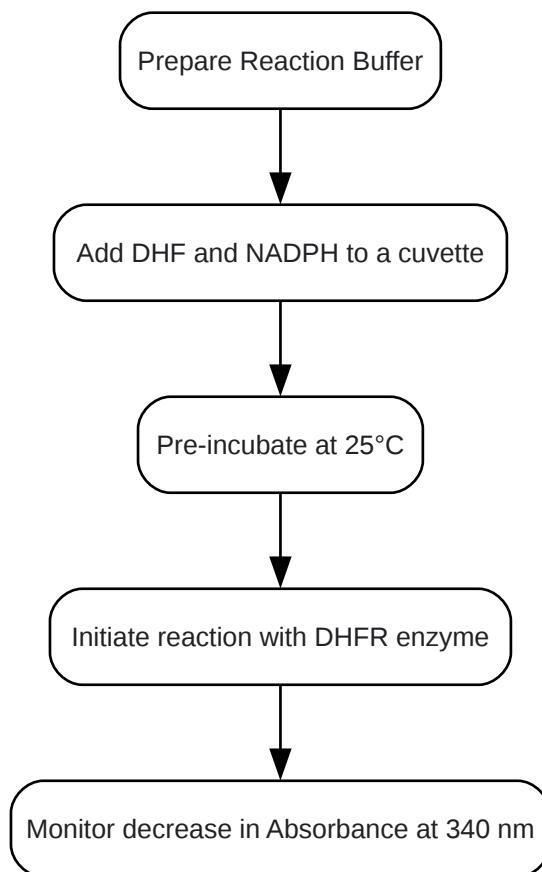
Data Presentation:

Parameter	SHMT1 (Cytosolic)	SHMT2 (Mitochondrial )	pH	Reference
Km for L-Serine	$1.1 \pm 0.1$ mM	$0.8 \pm 0.1$ mM	7.5	[1][12]
Km for (6S)-THF	$33 \pm 4$ $\mu$ M	$10 \pm 1$ $\mu$ M	7.5	[1][12]
kcat ( $s^{-1}$ )	$18 \pm 1$	$25 \pm 1$	7.5	[1][12]
Km for Glycine	$0.23 \pm 0.02$ mM	$0.40 \pm 0.04$ mM	7.5	[1][12]
Km for 5,10-CH <sub>2</sub> -THF	$15 \pm 2$ $\mu$ M	$20 \pm 2$ $\mu$ M	7.5	[1][12]

## Dihydrofolate Reductase (DHFR) Assay

Introduction: Dihydrofolate reductase (DHFR; EC 1.5.1.3) is a crucial enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to the biologically active (6S)-THF.[13] This reaction is essential for replenishing the THF pool for one-carbon metabolism. DHFR is a well-established target for various anticancer and antimicrobial drugs.[15] The assay described here is a continuous spectrophotometric method that monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH.[16][17]

Experimental Protocol:



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**Fig 5.** Experimental workflow for the DHFR assay.

#### Reagents:

- 50 mM MTEN buffer (50 mM MES, 25 mM Tris, 25 mM ethanolamine, 100 mM NaCl), pH 7.0
- 10 mM Dihydrofolate (DHF) stock solution
- 10 mM NADPH stock solution
- DHFR enzyme solution

#### Procedure:[18][19]

- Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture containing:
  - MTEN buffer, pH 7.0

- DHF (to a final concentration of 100  $\mu\text{M}$ )
- NADPH (to a final concentration of 100  $\mu\text{M}$ )
- Pre-incubation: Pre-incubate the mixture at 25°C for 3 minutes.
- Initiation: Start the reaction by adding a small volume of the DHFR enzyme solution.
- Measurement: Immediately monitor the decrease in absorbance at 340 nm for 1-3 minutes. The rate of NADPH oxidation is proportional to the DHFR activity. The change in molar extinction coefficient ( $\Delta\epsilon$ ) at 340 nm for the conversion of NADPH and DHF to NADP<sup>+</sup> and THF is 12,300  $\text{M}^{-1}\text{cm}^{-1}$ .

Data Presentation:

Parameter	Human DHFR	E. coli DHFR	Reference
K <sub>m</sub> for DHF	1.1 $\pm$ 0.2 $\mu\text{M}$	0.45 $\mu\text{M}$	<a href="#">[20]</a>
K <sub>m</sub> for NADPH	4.2 $\pm$ 0.6 $\mu\text{M}$	1.1 $\mu\text{M}$	<a href="#">[20]</a>
k <sub>cat</sub> (s <sup>-1</sup> )	12 $\pm$ 1	16	<a href="#">[20]</a>
Optimal pH	~7.0	~7.0	<a href="#">[18]</a> <a href="#">[19]</a>

Inhibitors:

A number of potent inhibitors of DHFR are used as therapeutic agents. Methotrexate is a classical competitive inhibitor of human DHFR and is widely used in cancer chemotherapy.[\[15\]](#) Trimethoprim is a selective inhibitor of bacterial DHFR and is used as an antibiotic.

## Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers studying **(6S)-Tetrahydrofolic acid** dependent enzymes. The detailed methodologies, comparative data, and pathway diagrams are intended to facilitate experimental design and data interpretation in both basic research and drug discovery settings. Careful attention to the handling of (6S)-THF and the specific reaction conditions outlined is essential for obtaining accurate and reproducible results.

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